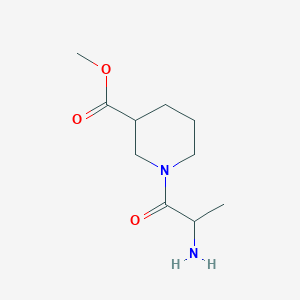

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate

Description

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate is a piperidine derivative characterized by a methyl ester at the 3-position of the piperidine ring and a 2-aminopropanoyl group at the 1-position. This structure combines functional groups that may influence its physicochemical properties, bioavailability, and pharmacological activity. For instance, synthesis routes for similar compounds often involve coupling reactions between piperidine carboxylate esters and acylating agents, as seen in the preparation of methyl 1-((3,4-dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate (95% yield via column chromatography) .

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C10H18N2O3/c1-7(11)9(13)12-5-3-4-8(6-12)10(14)15-2/h7-8H,3-6,11H2,1-2H3 |

InChI Key |

AHNPIUWSYIZXPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the piperidine ring followed by the selective introduction of the 2-aminopropanoyl substituent and methyl ester group. Key steps include:

- Formation or procurement of the piperidine core.

- Acylation of the piperidine nitrogen with a 2-aminopropanoyl moiety.

- Esterification at the 3-carboxylate position.

The synthetic route can be tailored depending on the starting materials and desired stereochemistry.

Detailed Synthetic Routes

Starting from Piperidine-3-carboxylic Acid Derivatives

One common approach involves starting with piperidine-3-carboxylic acid or its derivatives, which are then converted to the methyl ester via reaction with methanol and acid catalysts or thionyl chloride in methanol, as demonstrated in related piperidine ester syntheses. This step provides the methyl 3-carboxylate moiety.

Introduction of the 2-Aminopropanoyl Group

The 2-aminopropanoyl substituent (derived from alanine) is introduced by acylation of the piperidine nitrogen. This can be achieved by coupling the free amine on the piperidine ring with a protected or activated form of 2-aminopropanoic acid (alanine) or its derivatives using peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and a base like triethylamine (TEA) in an aprotic solvent like DMF. The reaction proceeds under mild conditions (room temperature, 1 hour) and yields the amide bond linking the alanine moiety to the piperidine nitrogen.

Protection and Deprotection Strategies

To control selectivity and avoid side reactions, the amino group of the 2-aminopropanoyl substituent is often protected with groups such as tert-butoxycarbonyl (Boc). Protection allows selective acylation and esterification steps without undesired polymerization or side reactions. After the coupling steps, deprotection is performed under acidic conditions to yield the free amine.

Example Synthetic Procedure

A representative synthetic sequence is as follows:

Alternative Methods and Variations

Reductive Amination: Some patents describe reductive amination techniques to introduce aminoalkyl substituents on piperidine rings, starting from keto or aldehyde intermediates. This method can be adapted for the synthesis of aminopropanoyl derivatives by reacting the piperidine nitrogen with 2-oxopropanoic acid derivatives followed by reduction.

Use of β-Keto Esters and Enamine Intermediates: β-Keto esters derived from piperidine acids can be converted to enamines and then reacted with amines to form substituted piperidines, as described in heterocyclic amino acid synthesis.

Analytical Characterization and Purity Assessment

The purity and identity of this compound are typically confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the piperidine ring, ester, and amide functionalities.

- Infrared (IR) Spectroscopy: Characteristic absorption bands for amide (around 1650 cm^-1) and ester carbonyl groups (around 1720 cm^-1) are observed.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of the compound.

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess purity, typically achieving >95% purity.

- Elemental Analysis: To confirm the elemental composition matches theoretical values.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification of piperidine-3-carboxylic acid | Methanol, SOCl2 | Room temp or reflux | 80-85 | Formation of methyl ester |

| Boc Protection of 2-aminopropanoic acid | Boc2O, TEA | DCM, RT | Quantitative | Protects amine functionality |

| Amide Coupling | HATU, TEA, DMF | RT, 1 hr | 70-75 | Forms 2-aminopropanoyl amide bond |

| Boc Deprotection | TFA | RT | Quantitative | Releases free amine |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate is a chemical compound featuring a piperidine backbone, a six-membered ring containing five carbon atoms and one nitrogen atom. It has a carboxylate group at the 3-position, an amino acid derivative at the 1-position, and a methyl ester functionality. Compounds with similar structures have been explored for potential biological activities, especially in medicinal chemistry.

Potential Applications

this compound and its derivatives have been studied for their potential pharmacological properties. The compound is unique due to its specific functional groups that allow for diverse reactivity and biological interaction profiles not found in simpler analogs like piperidine or basic amino acids.

Structural Features and Reactivity

The chemical reactivity of this compound hydrochloride primarily involves nucleophilic substitutions and acylation reactions. The piperidine ring allows for various modifications, including the formation of derivatives through reactions with electrophiles. The carboxylate group can undergo esterification or amidation reactions, making it versatile for further chemical transformations.

Applications

this compound has potential applications in pharmaceutical development as a building block for synthesizing more complex compounds. this compound hydrochloride also has applications in biochemical research as a buffering agent in cell culture.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate | Contains a methoxyphenyl group | Known for enhanced analgesic properties |

| 2-Aminopropanoic acid | Simple amino acid structure | Fundamental building block in biochemistry |

| Piperidine | Basic six-membered nitrogen-containing ring | Common structural motif in many pharmaceuticals |

| This compound hydrochloride | Piperidine ring with carboxylate and amino acid moiety | Notable for its potential applications in medicinal chemistry and as a biochemical tool due to its buffering properties |

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

- Methyl 1-((3,4-dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate (Compound 26): Features a sulfonyl anthraquinone substituent, resulting in a higher molecular weight (512.06 g/mol) and a melting point of 64–67 °C (decomposition). Its synthesis highlights the use of methyl piperidine-3-carboxylate hydrochloride as a precursor .

- Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate : An ethyl ester analog with a fluorobenzyl group. It exhibits a density of 1.133 g/cm³, boiling point of 328.4 °C, and pKa of 7.36, suggesting moderate lipophilicity and stability under physiological conditions .

Table 1: Structural and Physical Comparison

*Theoretical values based on molecular formula.

Pharmacological Activity

Piperidine derivatives often exhibit activity toward GPCRs and ion channels. For example:

- LAS-251 (a piperidine derivative): Shows a 4% advantage in binding affinity for Family A GPCRs compared to other analogs.

- LAS-250 : Demonstrates 2–3× higher selectivity for voltage-gated ion channels than LAS-251 and LAS-252 .

The 2-aminopropanoyl group in this compound may enhance interactions with amine-sensitive receptors, though empirical data are needed.

Table 2: Receptor and Ion Channel Affinity

*Predictions based on structural features.

Biological Activity

Methyl 1-(2-aminopropanoyl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring with a carboxylate group and an amino acid derivative. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- Histone Acetyltransferases (HATs) : The compound has been investigated for its inhibitory effects on HATs, particularly p300/CBP, which play crucial roles in gene regulation. Inhibitors of these enzymes have therapeutic potential in cancer treatment as they can alter gene expression profiles associated with tumorigenesis .

- Neurotransmitter Receptors : The compound may also interact with various neurotransmitter receptors, influencing central nervous system functions. Its structural similarity to known ligands suggests potential activity at adrenergic or serotonergic receptors .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against specific biological targets. Here are some key findings:

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of this compound highlighted its ability to inhibit cell proliferation in various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent.

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological effects revealed that the compound could modulate neurotransmitter release in neuronal cultures. This modulation was linked to its action on adrenergic receptors, indicating possible applications in treating anxiety and depression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the carboxylate moiety have been shown to affect potency and selectivity:

- Substituent Variations : Adding electron-donating or withdrawing groups can significantly enhance or diminish activity against specific targets.

- Ring Modifications : Altering the piperidine structure leads to changes in receptor affinity and selectivity, which is critical for developing targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.